1-(2,4-dichloro-5-methoxyphenyl)-5-(4-nitrophenyl)-1H-1,2,3,4-tetraazole
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Overview
Description
1-(2,4-dichloro-5-methoxyphenyl)-5-(4-nitrophenyl)-1H-1,2,3,4-tetraazole is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichloro-5-methoxyphenyl)-5-(4-nitrophenyl)-1H-1,2,3,4-tetraazole typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines or azides with nitriles under acidic or basic conditions.
Substitution Reactions:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Utilizing large-scale reactors to ensure consistent quality and yield.
Optimization of Reaction Conditions: Including temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichloro-5-methoxyphenyl)-5-(4-nitrophenyl)-1H-1,2,3,4-tetraazole can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides under oxidative conditions.
Reduction: Reduction of the nitro group to an amine using reducing agents like hydrogen gas or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-dichloro-5-methoxyphenyl)-5-(4-nitrophenyl)-1H-1,2,3,4-tetraazole would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-dichlorophenyl)-5-(4-nitrophenyl)-1H-1,2,3,4-tetraazole
- 1-(2,4-dichloro-5-methoxyphenyl)-5-phenyl-1H-1,2,3,4-tetraazole
Uniqueness
1-(2,4-dichloro-5-methoxyphenyl)-5-(4-nitrophenyl)-1H-1,2,3,4-tetraazole is unique due to the presence of both the 2,4-dichloro-5-methoxyphenyl and 4-nitrophenyl groups, which may impart distinct chemical and biological properties compared to other tetrazole derivatives.
Properties
IUPAC Name |
1-(2,4-dichloro-5-methoxyphenyl)-5-(4-nitrophenyl)tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N5O3/c1-24-13-7-12(10(15)6-11(13)16)20-14(17-18-19-20)8-2-4-9(5-3-8)21(22)23/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVJFQPMLBWRRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2C(=NN=N2)C3=CC=C(C=C3)[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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